molecular formula C₁₄H₂₀N₂O₃ B1663441 L-valyl-L-phenylalanine CAS No. 3918-92-1

L-valyl-L-phenylalanine

Cat. No. B1663441
CAS RN: 3918-92-1
M. Wt: 264.32 g/mol
InChI Key: GJNDXQBALKCYSZ-RYUDHWBXSA-N
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Description

L-valyl-L-phenylalanine is a compound with the molecular formula C14H20N2O3 . It has been reported as a biocompatible polymer .


Synthesis Analysis

A systematic engineering approach has been developed for the efficient biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors . This could potentially be applied to the synthesis of L-valyl-L-phenylalanine.


Molecular Structure Analysis

The molecular structure of L-valyl-L-phenylalanine consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight is 264.32 .


Physical And Chemical Properties Analysis

L-valyl-L-phenylalanine is a solid at room temperature . It has a density of 1.2±0.1 g/cm³, a boiling point of 493.2±45.0 °C at 760 mmHg, and a flash point of 252.1±28.7 °C . It also has a molar refractivity of 72.2±0.3 cm³ .

Scientific Research Applications

Application in Biosynthesis and Metabolic Engineering

L-Phenylalanine (L-Phe), a component of L-Valyl-L-Phenylalanine, plays a significant role in food and medicinal applications. Research has demonstrated the effective use of E. coli in the biosynthesis of phenylalanine. The study focused on identifying key enzymes in the shikimate pathway that are critical for phenylalanine production. By increasing the concentrations of certain enzymes, a notable increase in the yield of phenylalanine was achieved, showcasing its potential in metabolic engineering (Ding et al., 2016).

Crystallography and Molecular Structure Studies

In the realm of crystallography, L-Valyl-L-phenylalanine has provided insights into peptide molecular structures. Studies have identified various conformations of this dipeptide, contributing to our understanding of beta-turns in protein structures. The crystal structure analysis offered a detailed view of hydrogen bonding and interactions around hydrophobic groups, aiding in the comprehension of peptide and protein structures (Görbitz, 2002).

Role in Amino Acid Tracer Methodology

L-Valyl-L-phenylalanine has been instrumental in tracer methodology studies, particularly in metabolic research. These studies have utilized isotopically labeled amino acids, including phenylalanine and valine, to measure whole body and organ production rates. This research is crucial for understanding the distribution and metabolism of amino acids in the body (Hallemeesch et al., 2000).

Biotechnological and Therapeutic Applications

Phenylalanine ammonia-lyase (PAL), an enzyme linked to L-Phenylalanine, has numerous biotechnological and therapeutic applications. It is used in the production of trans-cinnamic acid and other aromatic chemicals. PAL's role in secondary phenylpropanoid metabolism of plants and its therapeutic potential in conditions like phenylketonuria and cancer treatment have been explored (Kawatra et al., 2020).

Polymerization and Material Science

L-Valine and L-Phenylalanine have been used in the preparation of chiral monomers for norbornene-based polymers. These polymers, synthesized via ring-opening metathesis polymerization, have potential applications in material science and engineering (Buchmeiser et al., 2000).

Enzyme Studies and Genetic Engineering

Studies have also focused on the molecular characterization and genetic engineering of enzymes related to phenylalanine production. For instance, a study on Zea mays Phenylalanine Ammonia-Lyase (ZmPAL2) highlighted its high activity and potential in trans-cinnamic acid production from L-Phenylalanine. This research provides valuable insights into enzyme engineering for enhanced production of specific compounds (Zang et al., 2015).

Therapeutic Applications

Additionally, PAL's role in enzyme therapy for diseases like phenylketonuria and as a potential therapeutic enzyme in cancer treatment has been emphasized. The unique properties of PAL, like its high substrate specificity and catalytic efficacy, make it a promising candidate for various biomedical applications (Kawatra et al., 2020).

Enzyme Interaction Studies

Furthermore, L-Valyl-L-Phenylalanine has been utilized in studies examining enzyme interactions, such as its binding to thermolysin. These studies provide insights into the mechanism of enzyme action and substrate processing, contributing to a deeper understanding of biochemical pathways (Holden & Matthews, 1989).

Synthesis and Biotechnological Production

In the context of synthesis and biotechnological production, genetic engineering of Escherichia coli has been explored to improve L-Phenylalanine production. This area of research focuses on optimizing metabolic pathways and genetic manipulation to enhance the yield of L-Phenylalanine, demonstrating the compound's significance in biotechnological applications (Liu et al., 2018).

Agricultural and Plant Biology Research

In agricultural and plant biology research, studies on L-Phenylalanine ammonia-lyase (PAL) have provided insights into grass cell wall biosynthesis. These studies help in understanding the biochemical pathways involved in plant growth and development, with implications for agricultural science and crop improvement (Barros et al., 2016).

Safety And Hazards

L-valyl-L-phenylalanine is associated with certain hazards. It has been classified with the signal word “Warning” and hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNDXQBALKCYSZ-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959966
Record name Valylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

L-valyl-L-phenylalanine

CAS RN

3918-92-1
Record name Valylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029134
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
CH Görbitz - Acta Crystallographica Section C: Crystal Structure …, 1999 - scripts.iucr.org
(IUCr) L-Alanyl-L-phenylalanine-2-propanol (1/2) (-form), L-valyl-L-phenylalanine-2-propanol (1/1) and L-leucyl-L-phenylalanine-2-propanol (1/1) (-form) Acta Crystallographica Section …
Number of citations: 28 scripts.iucr.org
CH Görbitz - Acta Crystallographica Section B: Structural Science, 2002 - scripts.iucr.org
… L-Valyl-L-phenylalanine has been crystallized as an orthorhombic dihydrate (1) in the shape of needles and as a monoclinic trihydrate (2) with Z = 16 (P2 1 , Z′ = 8) in the shape of thin …
Number of citations: 25 scripts.iucr.org
AEGE Amr, MH Abo‐Ghalia… - Archiv der Pharmazie …, 2007 - Wiley Online Library
… bis-Na-L-valine, and Na-L-valyl-L-phenylalanine linear, tetra and cyclic (penta and octa) … the corresponding Na-dipicolinoyl-bis-[Lvalyl-L-phenylalanine methyl ester] 3. In this context, …
Number of citations: 40 onlinelibrary.wiley.com
RB Merrifield, DW Woolley - Journal of the American Chemical …, 1958 - ACS Publications
… leucyl-L-valyl-L-phenylalanine (peptide 3) was calculated from a … The L-leucyl-L-valyl-L-phenylalanine benzyl ester was … prepared L-leucyl-Lvalyl-L-phenylalanine benzyl ester was …
Number of citations: 31 pubs.acs.org
JC Sheehan, VJ Grenda - Journal of the American Chemical …, 1962 - ACS Publications
… expected lvalyl-L-phenylalanine methyl ester hydrochloride which was shown to be identical with that compound obtained from the acidic hydrolysis of Nformyl-L-valyl-L-phenylalanine …
Number of citations: 60 pubs.acs.org
Y Wolman - Israel Journal of Chemistry, 1967 - Wiley Online Library
… 2-nitro-4-methoxyphenyIsulfeny1-L-phenylalanyl-L-phenylalanine and 2-nitro-4-methoxyphenyisulfeny1-Lvalyl-L-phenylalanine) demonstrates the use of the protecting group in …
Number of citations: 9 onlinelibrary.wiley.com
YS Klausner, V Mutt, M Bodanszky - Bioorganic Chemistry, 1972 - Elsevier
… was coupled to L-phenylalanine methyl ester by the dicyclohexylcarbodiimide (DCC) method (6) to give the known (7) protected dipeptide, benzyloxycarbonyl-L-valyl-L-phenylalanine …
Number of citations: 1 www.sciencedirect.com
M Bodanszky, YS Klausner, CY Lin… - Journal of the …, 1974 - ACS Publications
… docosapeptide, corresponding to sequence VIP-—28, was partially deprotected and acylated with ?erf-butyloxycarbonyl-L-histidyl-L-seryl-L-aspartyl-Lalanyl-L-valyl-L-phenylalanine …
Number of citations: 81 pubs.acs.org
JC Sheehan, DDH Yang - Journal of the American Chemical …, 1958 - ACS Publications
… lvalyl-L-phenylalanine methyl ester (II) could be obtained in 90% yield; basic hydrolysis of I in aqueous dioxane regenerated thecarbonyl function and formyl-L-valyl-L-phenylalanine (III) …
Number of citations: 518 pubs.acs.org
P Bohley, J Kopitz, G Adam, B Rist… - Biomedica biochimica …, 1991 - europepmc.org
… The inhibitor of arginyltransferase, L-Glutamyl-L-Valyl-L-Phenylalanine, increased the half-life of ODC in cultured hepatocytes from 39 min to more than 90 min. This post-translational …
Number of citations: 21 europepmc.org

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